Tetrabutylammoniummethoxide

Catalog No.
S1910866
CAS No.
34851-41-7
M.F
C17H39NO
M. Wt
273.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammoniummethoxide

CAS Number

34851-41-7

Product Name

Tetrabutylammoniummethoxide

IUPAC Name

methanolate;tetrabutylazanium

Molecular Formula

C17H39NO

Molecular Weight

273.5 g/mol

InChI

InChI=1S/C16H36N.CH3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H3/q+1;-1

InChI Key

HPVRLMGCBINLBH-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C[O-]

Organic Synthesis

  • Strong Base

    TBAM acts as a powerful deprotonating agent in organic synthesis. Its bulky tetrabutylammonium cation (TBA+) minimizes nucleophilicity, allowing for selective deprotonation at acidic sites without competing with the base itself PubChem: . This property makes TBAM valuable for reactions like aldol condensations, Claisen condensations, and Michael additions.

  • O-Methylating Agent

    The methoxide anion (CH3O-) in TBAM can function as a methylating agent, introducing a methyl group to various functional groups. This is useful in reactions like methylation of phenols, alcohols, and carboxylic acids ScienceDirect.

Polymer Chemistry

  • Initiator for Polymerization

    TBAM can initiate the polymerization of certain monomers, particularly those involving ring-opening polymerization. The methoxide anion acts as a nucleophile, attacking the cyclic monomer and initiating the polymerization process Wiley Online Library.

  • Catalyst for Polymer Modification

    Due to its basic nature, TBAM can act as a catalyst for various polymer modification reactions. For example, it can promote dehydrochlorination reactions, which are crucial in modifying the properties of certain polymers Journal of Polymer Science.

Material Science

  • Synthesis of Nanomaterials: TBAM plays a role in the synthesis of specific nanomaterials. It can be used as a template or structure-directing agent for the formation of certain nanostructures, influencing their size, morphology, and properties Royal Society of Chemistry.

Tetrabutylammonium methoxide is a quaternary ammonium compound with the chemical formula C17H39NO\text{C}_{17}\text{H}_{39}\text{NO}. It consists of a tetrabutylammonium cation, which is a positively charged ion formed by four butyl groups attached to a nitrogen atom, and a methoxide anion, which is derived from methanol. This compound is typically encountered as a colorless to pale yellow liquid or solid, depending on its concentration and form. Tetrabutylammonium methoxide is known for its solubility in organic solvents, making it useful in various

. These studies help elucidate the mechanisms by which it facilitates reactions, particularly in heterogeneous systems where it enhances the reactivity of otherwise insoluble compounds. Additionally, understanding its interactions with biological systems could provide insights into its safety and potential applications in pharmaceuticals .

Tetrabutylammonium methoxide can be synthesized through several methods:

  • Reaction of Tetrabutylammonium Halide with Sodium Methoxide: This method involves reacting tetrabutylammonium bromide or chloride with sodium methoxide in an organic solvent such as ethanol or methanol.
     C4H9)4NX+NaOCH3 C4H9)4NOCH3+NaX\text{ C}_4\text{H}_9)_4\text{N}X+\text{NaOCH}_3\rightarrow \text{ C}_4\text{H}_9)_4\text{N}OCH_3+\text{NaX}
  • Direct Methanolysis: Tetrabutylammonium hydroxide can be reacted with methanol to produce tetrabutylammonium methoxide.

These methods are generally straightforward and yield high purity products suitable for laboratory use .

Tetrabutylammonium methoxide finds applications in various fields:

  • Organic Synthesis: It serves as a base and nucleophile in the synthesis of ethers and carbonates.
  • Catalysis: Used as a catalyst in phase-transfer reactions due to its lipophilic nature.
  • Analytical Chemistry: Employed in chromatography for the separation of complex mixtures.

Its ability to solubilize inorganic anions also makes it valuable in preparing lipophilic salts for further chemical transformations .

Tetrabutylammonium methoxide shares similarities with other quaternary ammonium compounds but exhibits unique properties due to its specific structure. Here are some similar compounds:

Compound NameFormulaUnique Features
Tetrabutylammonium hydroxideC16H36NO\text{C}_{16}\text{H}_{36}\text{N}\text{O}Strong base used for deprotonation reactions
Tetrabutylammonium bromideC16H36BrN\text{C}_{16}\text{H}_{36}\text{BrN}Precursor for other tetrabutylammonium salts
Tetraethylammonium hydroxideC8H20NO\text{C}_{8}\text{H}_{20}\text{N}\text{O}More soluble in water than tetrabutyl derivatives
Tetrabutylammonium fluorideC16H36FN\text{C}_{16}\text{H}_{36}\text{F}\text{N}Used for desilylation reactions

Uniqueness of Tetrabutylammonium Methoxide

Tetrabutylammonium methoxide's uniqueness lies in its combination of high lipophilicity and effective nucleophilicity, making it particularly useful for organic synthesis where both properties are advantageous. Its ability to form stable complexes with inorganic anions further distinguishes it from similar compounds, allowing for diverse applications in both laboratory and industrial settings .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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